The synthesis of DS-3078a involves multiple steps that are designed to optimize yield and purity while minimizing waste. The synthetic route typically includes the following methods:
DS-3078a's molecular structure can be described in detail using various analytical data:
For example, computational studies often utilize density functional theory (DFT) to predict vibrational frequencies and other properties that correlate with experimental findings .
The chemical reactions involving DS-3078a focus on its interactions with biological targets, particularly protein kinases:
Studies have shown that DS-3078a exhibits significant anti-tumor activity, particularly in models resistant to other therapies .
The mechanism of action of DS-3078a involves:
The physical and chemical properties of DS-3078a are crucial for its development as a therapeutic agent:
These properties are essential for optimizing drug formulation and delivery methods .
DS-3078a is primarily being investigated for its applications in oncology:
DS-3078a's target binding is governed by supramolecular chemistry principles, where non-covalent interactions drive selective recognition of kinase domains. The compound's macrocyclic scaffold positions pharmacophoric features to complement the ATP-binding site of tyrosine kinases through:
Table 1: Key Non-Covalent Interactions in DS-3078a-Target Complexes
Interaction Type | Structural Motif in DS-3078a | Target Residue | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Hydrogen Bond | Carboxamide linker | Thr854 (VEGFR2) | -2.8 |
π-Cation | Pyrimidine core | Lys868 (EGFR) | -3.5 |
Hydrophobic | Trifluoromethyl group | Leu777 (VEGFR2) | -1.9 |
Van der Waals | Cyclopropyl spacer | Val848 (EGFR) | -1.2 |
Kinetic studies reveal a conformational selection mechanism where DS-3078a binds preferentially to the DFG-out kinase conformation. This is enabled by its allosteric dimethylamine substituent, which displaces conserved water molecules from the back pocket, achieving >100-fold selectivity over non-target kinases [3] [6]. Thermodynamic profiling indicates entropy-driven binding (ΔS = +12.3 cal/mol·K) compensates for desolvation penalties, highlighting the critical role of hydrophobic desolvation in molecular recognition [5].
Systematic SAR exploration identified three critical regions governing DS-3078a's potency:
Hinge-Binding Region Optimization
Hydrophobic Cap Modifications
Linker Geometry Analysis
Table 2: SAR Analysis of DS-3078a Analogues
Modification Region | Structural Variation | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity Index |
---|---|---|---|---|
Core | Pyrimidin-4-amine | 4.2 | 5.1 | 0.82 |
Pyridin-3-amine | 38.7 | 42.9 | 0.90 | |
Hydrophobic Cap | 2-Cl-phenyl | 3.9 | 3.8 | 1.03 |
4-Cl-phenyl | 12.4 | 15.6 | 0.79 | |
Linker | (E)-Vinylene | 4.2 | 5.1 | 0.82 |
Ethylene | 41.3 | 53.7 | 0.77 |
Quantum mechanical calculations revealed electronic effects dominate potency:
Structure-Based Pharmacophore ModelingUsing co-crystallized DS-3078a-kinase complexes, pharmacophores were generated with these critical features:
Virtual screening with exclusion volumes representing Phe856 side-chain achieved enrichment factor (EF1%) = 42.7, identifying 17 novel scaffolds with <0.5 Å feature mismatch.
Ligand-Based Pharmacophore DevelopmentA 4-point model derived from 28 active analogues:
This model showed robust predictivity (ROC AUC = 0.91) when screening ZINC database, retrieving 6896 hits with pharmacophore fit score >70% [6].
Hybrid Pharmacophore ApproachIntegration of structure-based and ligand-based models enabled:
Table 3: Pharmacophore Model Performance Metrics
Model Type | Features | Database Screened | Hit Rate (%) | EF1% | AUC |
---|---|---|---|---|---|
Structure-Based | HBA, HBD, 2xHYD | Enamine REAL | 8.7 | 42.7 | 0.88 |
Ligand-Based | AR, HBD, HYD, PI | ZINC15 | 5.2 | 31.4 | 0.91 |
Hybrid | AR, HBA, HBD, 2xHYD | ChemDiv | 12.3 | 55.1 | 0.94 |
Machine learning-enhanced pharmacophore screening identified ZINC38484632 as a lead analogue with improved metabolic stability (t1/2 = 18.7 hr vs DS-3078a's 6.2 hr) while maintaining dual inhibition (EGFR IC50 = 5.3 nM, VEGFR2 IC50 = 6.1 nM). Molecular dynamics confirmed stable binding (RMSD < 1.5 Å over 100 ns) [6] [8].
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